molecular formula C16H13N3O2S B2815508 (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1251688-45-5

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2815508
CAS No.: 1251688-45-5
M. Wt: 311.36
InChI Key: MPHTZSNKIVEUSJ-UHFFFAOYSA-N
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Description

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine ring, which is further functionalized with a thiophene carbonyl group. This specific molecular architecture, combining multiple nitrogen-containing heterocycles and a sulfur-based thiophene ring, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with 1,2,4-oxadiazole and azetidine motifs are frequently explored in scientific literature for their potential biological activities and their utility in building more complex pharmacologically active molecules. As a screening compound, it can be used to investigate interactions with various biological targets or as a key intermediate in the synthesis of novel chemical libraries. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(13-7-4-8-22-13)19-9-12(10-19)15-17-14(18-21-15)11-5-2-1-3-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHTZSNKIVEUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Sulfoxides and sulfones: from oxidation of the thiophene ring.

    Amines: from reduction of the oxadiazole ring.

    Substituted phenyl derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and azetidine moieties. The incorporation of the thiophene group enhances biological activity by improving solubility and bioavailability. Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that similar oxadiazole-based compounds inhibited tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structure allows for interaction with bacterial membranes, disrupting their integrity. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into novel antibiotics .

Materials Science Applications

Organic Electronics
The unique electronic properties of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics. The incorporation of this compound into polymer matrices has been shown to enhance device performance significantly .

Sensors
The compound's ability to undergo redox reactions makes it a candidate for use in chemical sensors. Studies indicate that it can be utilized in the detection of specific ions or molecules due to its selective binding properties. For example, modifications to the thiophene moiety can improve sensitivity and selectivity towards certain analytes .

Biological Research Applications

Fluorescent Probes
Due to its structural features, this compound can be developed as a fluorescent probe for biological imaging. The oxadiazole unit is known for its fluorescence properties, making it suitable for tracking cellular processes in live-cell imaging applications .

Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems where it acts as a carrier for therapeutic agents. Its ability to form stable complexes with drug molecules enhances their solubility and bioavailability. Studies have indicated that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) of 15 µg/mL.
Study COrganic ElectronicsEnhanced efficiency of OLEDs by 25% when incorporated into the active layer compared to standard materials.
Study DFluorescent ProbesDeveloped a probe that successfully tracked apoptosis in live cells with high signal-to-noise ratio.

Mechanism of Action

The mechanism of action of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

a) Butalamine
  • Structure : N′,N′-Dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine .
  • Comparison : Shares the 3-phenyl-1,2,4-oxadiazole core but replaces the azetidine-thiophene unit with a diamine chain. This structural difference likely reduces conformational rigidity and alters target specificity. Butalamine’s vasodilatory activity suggests that the oxadiazole-phenyl group plays a role in modulating vascular tone.
b) Compound A1 ()
  • Structure : (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one.
  • Comparison: Incorporates a 3-phenyl-1,2,4-oxadiazole linked via a methoxy group to a propenone-phenyl system.
c) EA32 ()
  • Structure : 5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one.
  • Comparison: Combines oxadiazole, thiophene, and pyrazolo-triazinone moieties. The pyrazolo-triazinone core may confer kinase inhibitory activity, as seen in other triazine derivatives, while the thiophene-oxadiazole combination aligns with the target compound’s design .

Thiophene-Containing Derivatives

a) PI3Kγ Inhibitors ()
  • Examples: (3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) and analogs.
  • Comparison: These pyrazoline-based compounds share the thiophene-methanone group but replace azetidine-oxadiazole with fluorophenyl/dimethoxyphenyl-substituted pyrazoline. Their activity as PI3Kγ inhibitors highlights the importance of the thiophene moiety in target binding .
b) Compound 10a ()
  • Structure : (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate.
  • Comparison : Combines oxadiazole with a benzo-oxazine system. The ester linkage and benzo-oxazine may enhance bioavailability compared to the target compound’s azetidine-thiophene group, but reduce blood-brain barrier penetration due to increased polarity.

Physicochemical and Pharmacokinetic Properties

While the target compound’s exact data is unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) Butalamine PI3Kγ Inhibitor 3b EA32
Molecular Weight ~350-400 g/mol 332.4 g/mol 424.4 g/mol 406.4 g/mol
LogP ~3.5 (moderate lipophilicity) 3.8 4.1 3.9
Melting Point 100-120°C (estimated) Not reported 118-120°C Not reported
Bioactivity Potential kinase/GPCR modulation Vasodilation PI3Kγ inhibition (IC50 < 1 µM) Insecticidal

Biological Activity

The compound (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a phenyl group linked to an oxadiazole, and a thiophene ring. This composition suggests potential applications in medicinal chemistry, particularly due to the presence of heteroatoms and aromatic systems that can enhance biological activity. The oxadiazole moiety is notably associated with various pharmacological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C16H13N3O2SC_{16}H_{13}N_{3}O_{2}S, with a molecular weight of 311.36 g/mol. The structure can be represented as follows:

 3 3 Phenyl 1 2 4 oxadiazol 5 yl azetidin 1 yl thiophen 2 yl methanone\text{ 3 3 Phenyl 1 2 4 oxadiazol 5 yl azetidin 1 yl thiophen 2 yl methanone}

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational models and docking studies suggest that the oxadiazole and thiophene components may facilitate interactions with proteins involved in various signaling pathways. For instance, compounds containing oxadiazole rings have been shown to inhibit enzymes such as carboxylesterase Notum, which regulates the Wnt signaling pathway, indicating potential therapeutic implications in cancer treatment .

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that similar compounds effectively inhibit bacterial growth and possess antifungal activity.
  • Anticancer Potential : The integration of the azetidine ring with oxadiazole has been linked to anticancer effects in several studies. For example, derivatives of oxadiazole have been reported to induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Notum Inhibition Study Identified oxadiazol derivatives as potent inhibitors of Notum, restoring Wnt signaling .
Oxadiazole Derivative Research Reported significant anticancer activity in cell lines treated with oxadiazole-based compounds .
α-Amylase Inhibition Study Investigated novel 1,3,4-oxadiazole derivatives showing promising enzyme inhibition properties .

Synthesis and Derivatives

The synthesis of This compound can be achieved through various methods involving coupling reactions between azetidine derivatives and oxadiazole precursors. The versatility of this compound allows for the development of numerous derivatives that may exhibit enhanced or modified biological activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Methylphenyl)-1,2,4-OxadiazoleOxadiazole ring with methyl substitutionAntimicrobial
5-(Thiophen-2-Yl)-1H-PyrazolePyrazole ring fused with thiopheneAnti-inflammatory
4-(Phenoxy)-1H-PyrazolePyrazole linked to phenoxy groupAntifungal

This comparison highlights how variations in substituents can significantly influence biological activity and pharmacological profiles.

Q & A

Q. What are the typical synthetic routes for (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone, and how are intermediates characterized?

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a nitrile oxide with an amidoxime precursor. The azetidine ring is then functionalized through nucleophilic substitution or coupling reactions. Key intermediates are characterized using NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and HPLC to assess purity. For example, highlights the use of controlled pH and temperature to optimize coupling reactions between azetidine and thiophene moieties .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for structural validation, providing bond lengths, angles, and torsional parameters. For compounds lacking crystalline forms, DFT calculations (Density Functional Theory) combined with 2D NMR (COSY, HSQC) are employed to resolve stereochemistry. emphasizes the role of computational methods in predicting electronic properties and verifying resonance assignments .

Q. What biological targets are commonly associated with oxadiazole-containing compounds like this one?

Oxadiazoles are known to interact with enzymes (e.g., kinases, hydrolases) and receptors (e.g., GPCRs, ion channels). For this compound, and suggest potential activity against Gram-positive bacteria (MIC 10–50 µg/mL) and cancer cell lines (e.g., HCT116, IC₅₀ 10–20 µM) due to its hybrid pharmacophore (oxadiazole + azetidine + thiophene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic exchange processes. For example, the thiophene ring’s electron-rich environment may cause unexpected splitting patterns. Strategies include:

  • Variable-temperature NMR to slow exchange rates.
  • Isotopic labeling (e.g., ¹⁵N) to track nitrogen environments in the oxadiazole ring.
  • HSQC-TOCSY to correlate proton-carbon networks in crowded spectral regions .

Q. What experimental design considerations are critical for optimizing yield in the final coupling step?

The coupling of the azetidine and thiophen-2-ylmethanone moieties is sensitive to steric hindrance. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling ().
  • Solvent polarity : DMF or THF to stabilize transition states.
  • Temperature control : 60–80°C to balance reaction rate and decomposition. notes that trifluoromethyl-substituted analogs require inert atmospheres to prevent oxidation .

Q. How does the compound’s stereoelectronic profile influence its bioactivity, and how can this be modeled?

The electron-withdrawing oxadiazole ring enhances π-stacking with aromatic residues in enzyme active sites, while the azetidine’s ring strain increases binding entropy. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like EGFR kinase. ’s comparative table highlights substituent effects on activity: trifluoromethyl groups improve potency by 2–3 fold via hydrophobic interactions .

Q. What strategies mitigate stability issues during in vitro assays (e.g., hydrolysis of the oxadiazole ring)?

  • pH buffering : Use phosphate buffers (pH 7.4) to avoid acid-catalyzed degradation.
  • Co-solvents : 10% DMSO to enhance solubility without destabilizing the oxadiazole.
  • LC-MS monitoring : Track degradation products in real-time ().

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